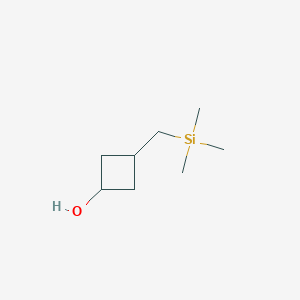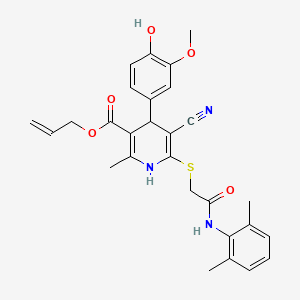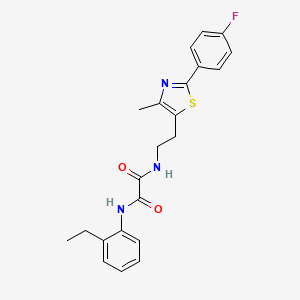
N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .Scientific Research Applications
1. Neurokinin-1 Receptor Antagonism
N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide and its derivatives have been explored for their role as neurokinin-1 (NK1) receptor antagonists. These compounds exhibit potential for clinical efficacy in conditions like emesis and depression, as shown by their effectiveness in preclinical tests (Harrison et al., 2001).
2. Orexin Receptor Mechanisms
Research into the role of orexin receptors in compulsive food consumption, particularly in binge eating disorders, has indicated that certain derivatives of this compound, acting as selective orexin receptor antagonists, could be beneficial. These antagonists have shown effectiveness in reducing binge eating behaviors in animal models without affecting normal food intake (Piccoli et al., 2012).
3. Anti-Cancer Potential
Derivatives of N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide have shown promise in the field of cancer research. They exhibit potent inhibitory activity towards key enzymes like VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents. These findings are supported by studies showing significant cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
4. Molecular Characterization and Synthesis
The molecular characterization and synthesis of related triazole compounds provide insights into the stability and reactivity of these molecules. Studies have focused on their structural properties, including density functional theory (DFT) calculations and molecular electrostatic potential (MEP) analyses (Ahmed et al., 2016).
5. Role in Bioanalytical Methods
This compound has been used in the development of bioanalytical methods for quantifying molecules with acetylcholinesterase inhibition properties. Such methods are crucial in drug development, especially for neurological disorders (Nemani et al., 2018).
6. Sleep-Wake Modulation
Studies have explored the role of derivatives of this compound in sleep-wake modulation, particularly focusing on the orexin-1 receptor. These derivatives show potential in treating psychiatric disorders associated with stress or hyperarousal states without causing hypnotic effects (Bonaventure et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
This compound acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ . It binds to these receptors and activates them, leading to changes in gene expression. The EC50 values for PPARα, PPARγ, and PPARδ are 0.029, 0.013, and 0.029 µM, respectively , indicating a potent agonistic activity.
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-3-15-6-4-5-7-18(15)26-21(28)20(27)24-13-12-19-14(2)25-22(29-19)16-8-10-17(23)11-9-16/h4-11H,3,12-13H2,1-2H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARCCICDLOKYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)

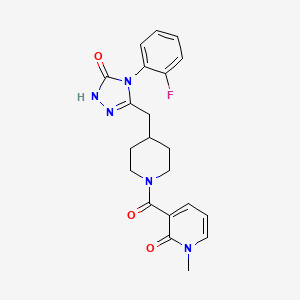
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)
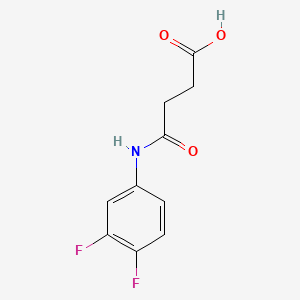
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)
